molecular formula C3H3FN2S B2762304 5-Fluoro-3-methyl-1,2,4-thiadiazole CAS No. 2105187-66-2

5-Fluoro-3-methyl-1,2,4-thiadiazole

Cat. No.: B2762304
CAS No.: 2105187-66-2
M. Wt: 118.13
InChI Key: ZMSBUMGMSLSPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Fluoro-3-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-3-methyl-1,2,4-thiadiazole is not available, it’s important to handle thiadiazole derivatives with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

Future Directions

Thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and plant growth regulator activities . Therefore, they continue to be a subject of considerable interest for designing new antitumor agents .

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, some thiadiazole derivatives have been found to have antimicrobial activity, suggesting that they may interact with enzymes or proteins involved in bacterial or fungal growth .

Cellular Effects

Some thiadiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . This suggests that 5-Fluoro-3-methyl-1,2,4-thiadiazole may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some thiadiazole derivatives have shown changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of some thiadiazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that some thiadiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that some thiadiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that some thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with fluorinated reagents. For instance, the reaction of 3-methylthiosemicarbazide with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1,2,4-thiadiazole
  • 5-Bromo-3-methyl-1,2,4-thiadiazole
  • 5-Iodo-3-methyl-1,2,4-thiadiazole

Uniqueness

5-Fluoro-3-methyl-1,2,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-fluoro-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c1-2-5-3(4)7-6-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSBUMGMSLSPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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